4'-Methyl-3-nitro-1,1'-biphenyl
Overview
Description
4’-Methyl-3-nitro-1,1’-biphenyl is a chemical compound with the molecular formula C13H11NO2 . It is also known by other names such as 4-phenyl-2-nitrotoluene and 4-Methyl-3-nitro-biphenyl .
Molecular Structure Analysis
The molecular structure of 4’-Methyl-3-nitro-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with a methyl group attached to one ring and a nitro group attached to the other . The InChI representation of the molecule isInChI=1S/C13H11NO2/c1-10-7-8-12 (9-13 (10)14 (15)16)11-5-3-2-4-6-11/h2-9H,1H3
. Physical And Chemical Properties Analysis
4’-Methyl-3-nitro-1,1’-biphenyl has a molecular weight of 213.23 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 213.078978594 g/mol . Its topological polar surface area is 45.8 Ų .Scientific Research Applications
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Organic Chemistry
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
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Pharmaceuticals
- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .
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Electronics
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Agriculture
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Liquid Crystals
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Chemical Synthesis
- Biphenyl derivatives are significant intermediates in organic chemistry .
- They are used in the synthesis of a wide range of compounds with pharmacological activities .
- For instance, biphenyl derivatives are used in the synthesis of sonidegib, a drug for basal cell carcinoma .
- They are also used in the synthesis of fenbufen and flurbiprofen, which have antipyretic properties and serve as non-steroidal anti-inflammatory drugs .
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Production of Polychlorinated Biphenyls (PCBs)
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Production of Other Organic Compounds
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Triazole Synthesis
- In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
properties
IUPAC Name |
1-(4-methylphenyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPLSDQTIWIHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349211 | |
Record name | 4'-Methyl-3-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-3-nitro-1,1'-biphenyl | |
CAS RN |
53812-68-3 | |
Record name | 4'-Methyl-3-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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